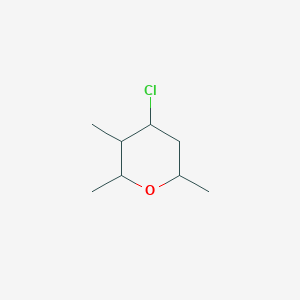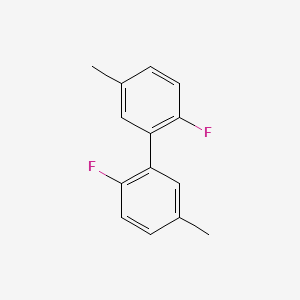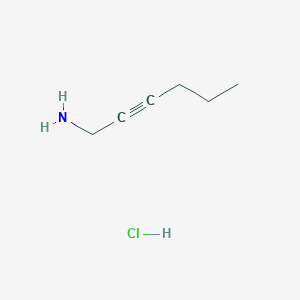
1,6-Diiodohex-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Diiodohex-3-ene is an organic compound characterized by the presence of two iodine atoms attached to a six-carbon chain with a double bond between the third and fourth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
1,6-Diiodohex-3-ene can be synthesized through the iodination of hex-3-yne-1,6-diol. The process involves hydrogenation followed by iodination to introduce the iodine atoms at the desired positions . The reaction typically requires the use of hydrogen gas and a suitable catalyst for the hydrogenation step, followed by the addition of iodine in the presence of a solvent for the iodination step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,6-Diiodohex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound allows for addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation, or halogens like bromine for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 1,6-dibromohex-3-ene if bromine is the nucleophile.
Addition: Hydrogenation yields hexane derivatives, while halogenation yields dihalogenated products.
Oxidation and Reduction: Oxidation can produce diols, while reduction can yield alkanes.
科学的研究の応用
1,6-Diiodohex-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of iodine-containing compounds and their biological effects.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,6-Diiodohex-3-ene involves its ability to undergo various chemical reactions due to the presence of iodine atoms and a double bond. The iodine atoms can participate in substitution reactions, while the double bond allows for addition reactions. These properties make it a versatile compound in synthetic chemistry.
類似化合物との比較
Similar Compounds
1,6-Dibromohex-3-ene: Similar structure but with bromine atoms instead of iodine.
1,6-Dichlorohex-3-ene: Similar structure but with chlorine atoms instead of iodine.
Hex-3-yne-1,6-diol: Precursor compound with hydroxyl groups instead of iodine.
Uniqueness
1,6-Diiodohex-3-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms
特性
CAS番号 |
89379-72-6 |
|---|---|
分子式 |
C6H10I2 |
分子量 |
335.95 g/mol |
IUPAC名 |
1,6-diiodohex-3-ene |
InChI |
InChI=1S/C6H10I2/c7-5-3-1-2-4-6-8/h1-2H,3-6H2 |
InChIキー |
QYVYFVMDQLBJDX-UHFFFAOYSA-N |
正規SMILES |
C(CI)C=CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


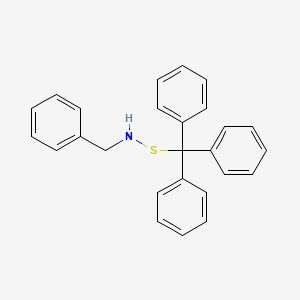


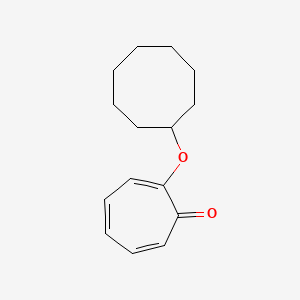
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)

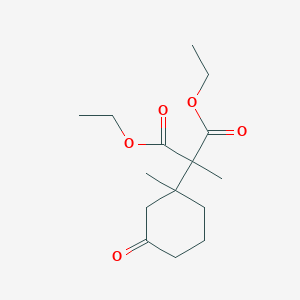


![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)
